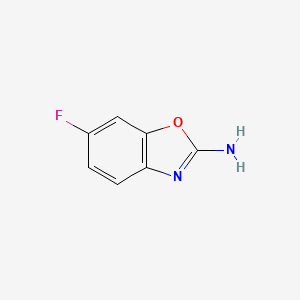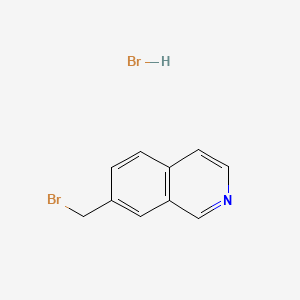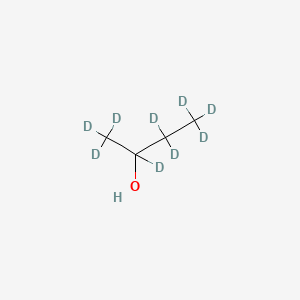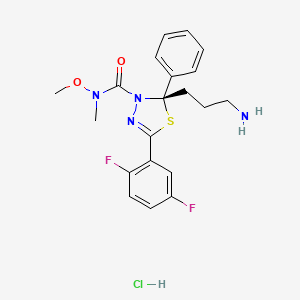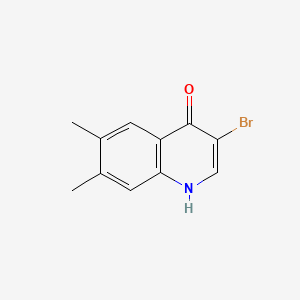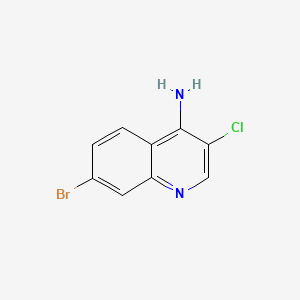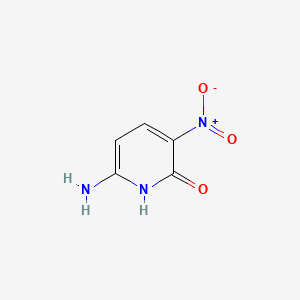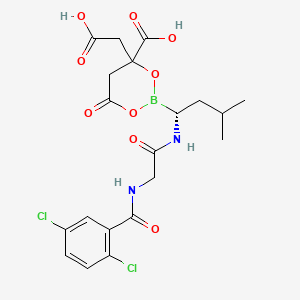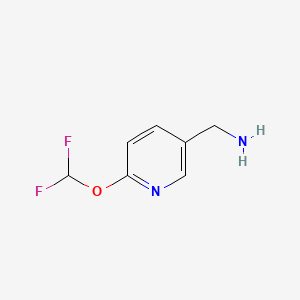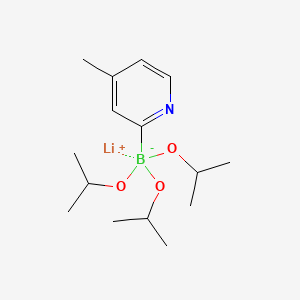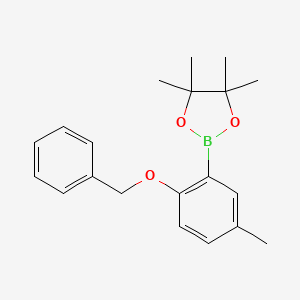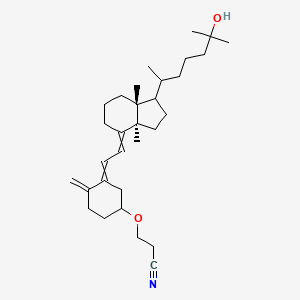
3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 is a synthetic derivative of vitamin D3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modification at the 3-O position with a 2-cyanoethyl group and the presence of a hydroxyl group at the 25th position make it a unique molecule with distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 typically involves the protection of the hydroxyl groups followed by the introduction of the 2-cyanoethyl group. The process often starts with the protection of the 25-hydroxy group using a suitable protecting group such as a silyl ether. The 3-O position is then modified using 2-cyanoethyl bromide in the presence of a base like potassium carbonate. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to ensure maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 25th position can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 25-keto-3-O-(2-cyanoethyl)vitamin D3.
Reduction: Formation of 3-O-(2-aminoethyl)-25-hydroxyvitamin D3.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of calcium and phosphate metabolism.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 involves its interaction with vitamin D receptors (VDRs). Upon binding to VDRs, it can modulate the expression of various genes involved in calcium and phosphate homeostasis. The cyanoethyl group may also influence the compound’s binding affinity and selectivity for VDRs, potentially leading to unique biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-O-(2-Cyanoethyl)-24,25-dihydroxyvitamin D3
- 3-O-(2-Cyanoethyl)-1,25-dihydroxyvitamin D3
- 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D2
Uniqueness
3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 is unique due to its specific modification at the 3-O position and the presence of a hydroxyl group at the 25th position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[3-[2-[(3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-23-12-15-27(34-21-9-20-32)22-25(23)13-14-26-11-8-18-31(6)28(16-19-30(26,31)5)24(2)10-7-17-29(3,4)33/h13-14,24,27-28,33H,1,7-12,15-19,21-22H2,2-6H3/t24?,27?,28?,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZKRXIDHPVYEB-ANKJWLPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
